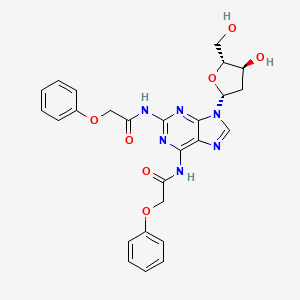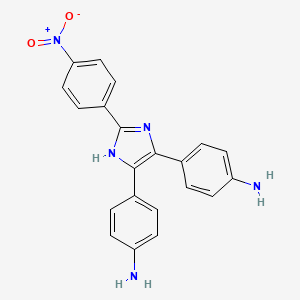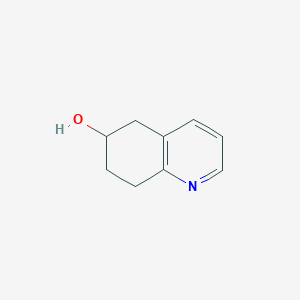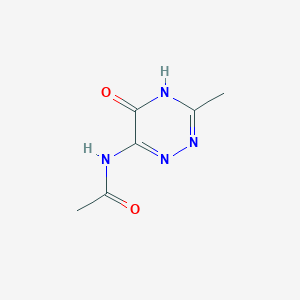
3,3'-Dihexyloxacarbocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dihexyloxacarbocyanine: is a lipophilic fluorescent dye commonly used in cell biology and biochemistry. It is known for its ability to selectively stain cellular membranes, particularly the mitochondria and endoplasmic reticulum. This compound is valuable for visualizing cellular structures and studying various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dihexyloxacarbocyanine can be synthesized through a condensation reaction between 3-hexyl-2-methylbenzoxazolium iodide and 3-hexyl-2-methylbenzoxazolium iodide in the presence of a base. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of 3,3’-Dihexyloxacarbocyanine involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’-Dihexyloxacarbocyanine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially at the benzoxazolium ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 3,3’-Dihexyloxacarbocyanine.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoxazolium derivatives.
Scientific Research Applications
Chemistry:
- Used as a fluorescent probe to study membrane dynamics and interactions.
- Employed in the synthesis of other fluorescent compounds.
Biology:
- Stains mitochondria and endoplasmic reticulum in live cells, aiding in the visualization of these organelles.
- Used to monitor changes in mitochondrial membrane potential, which is crucial for studying apoptosis and other cellular processes .
Medicine:
- Applied in diagnostic assays to detect cellular changes and abnormalities.
- Utilized in research on cancer treatment, particularly in photodynamic therapy .
Industry:
- Incorporated in the manufacturing of diagnostic kits and assays.
- Used in the production of fluorescent dyes for various applications .
Mechanism of Action
3,3’-Dihexyloxacarbocyanine exerts its effects by integrating into cellular membranes due to its lipophilic nature. It selectively accumulates in the mitochondria and endoplasmic reticulum. Upon excitation with light, it emits fluorescence, allowing for the visualization of these organelles. The compound can also disrupt microtubules and inhibit organelle motility when photoexcited, leading to cell death .
Comparison with Similar Compounds
- 3,3’-Dipropylthiacarbocyanine iodide
- 3,3’-Diethyloxacarbocyanine iodide
- 3,3’-Dioctadecyloxacarbocyanine perchlorate
- 1,1’-Diethyl-2,2’-cyanine iodide
- 3,3’-Diethylthiacarbocyanine iodide
Comparison: 3,3’-Dihexyloxacarbocyanine is unique due to its specific staining properties and high selectivity for mitochondria and endoplasmic reticulum. Compared to other similar compounds, it offers a balance of lipophilicity and fluorescence intensity, making it particularly useful for live-cell imaging and studies involving membrane potential .
Properties
Molecular Formula |
C29H37N2O2+ |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C29H37N2O2/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3/q+1 |
InChI Key |
GKLGUKVTTNJEBK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
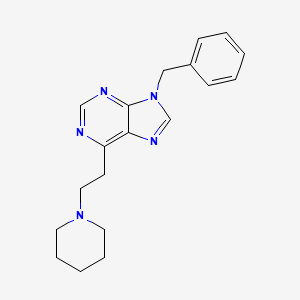
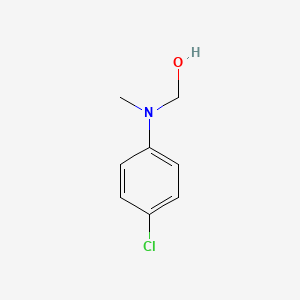
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)

